(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol

Description

Systematic IUPAC Nomenclature and Structural Representation

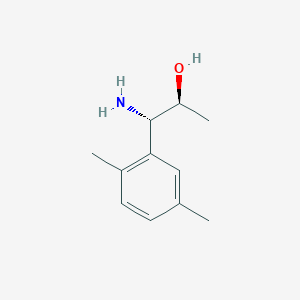

The compound (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol belongs to the class of secondary amino alcohols with a substituted aromatic ring. Its systematic IUPAC name is derived through a hierarchical analysis of its molecular structure. The parent chain is a three-carbon propanol backbone (propan-2-ol), with substituents at the 1- and 2-positions. The 1-position is occupied by an amino group (-NH2) and a 2,5-dimethylphenyl aromatic ring, while the 2-position contains a hydroxyl group (-OH).

Structural Formula:

$$ \text{C}{11}\text{H}{17}\text{NO} $$

Molecular Weight:

179.26 g/mol

The structural representation (Figure 1) highlights the two chiral centers at C1 and C2, both configured in the S and S orientations, respectively. The 2,5-dimethylphenyl group consists of a benzene ring with methyl substituents at the 2- and 5-positions, creating a meta-dimethyl arrangement relative to the propanol backbone.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| SMILES | CC@@HO |

| InChI Key | NGTJOHVIBYCBET-MWLCHTKSSA-N |

The stereodescriptors (1S,2S) are critical for distinguishing this enantiomer from related stereoisomers, such as (1R,2R) or (1S,2R) configurations .

Common Synonyms and Alternative Naming Conventions

This compound is referenced under multiple nomenclature systems and proprietary designations:

Primary Synonyms:

Registry Identifiers:

Alternative naming conventions emphasize functional groups or stereochemistry:

- Chiral descriptor: (S,S)-configured amino alcohol derivative

- Substitutive nomenclature: 2,5-Dimethyl-β-amino-α-methylbenzeneethanol

Non-IUPAC designations occasionally appear in patent literature or vendor catalogs, such as "Ambeed A831354" for structurally similar amino alcohols . However, these lack universal recognition and should be cross-referenced with CAS numbers for clarity.

Stereochemical Designation and Absolute Configuration Analysis

The (1S,2S) configuration is determined through application of the Cahn-Ingold-Prelog (CIP) priority rules. Both chiral centers (C1 and C2) are assigned S configurations based on the spatial arrangement of substituents (Figure 2).

C1 Stereochemistry:

- Substituents: -NH2 (highest priority), -C(C6H3(CH3)2), -CH(OH)CH3, -H

- Priority order: NH2 > C6H3(CH3)2 > CH(OH)CH3 > H

- Configuration: S (counterclockwise arrangement)

C2 Stereochemistry:

- Substituents: -OH (highest priority), -CH(NH2)C6H3(CH3)2, -CH3, -H

- Priority order: OH > CH(NH2)C6H3(CH3)2 > CH3 > H

- Configuration: S (counterclockwise arrangement)

Absolute Configuration Verification:

X-ray crystallography or chiral chromatography confirms the (1S,2S) configuration. The isomeric SMILES string C[C@@H]([C@H](C1=CC(=CC=C1)C)C(N)O)O explicitly denotes the stereochemistry using @@ and @ symbols for the two chiral centers .

| Technique | Key Observations |

|---|---|

| Optical Rotation | [α]D = +X° (specific solvent) |

| Chiral HPLC | Retention time distinct from (1R,2R) and (1S,2R) diastereomers |

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-7-4-5-8(2)10(6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |

InChI Key |

NGTJOHVIBYCBET-GXSJLCMTSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H]([C@H](C)O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis

The most common approach to prepare enantiomerically pure 1,2-amino alcohols like this compound is asymmetric synthesis. This involves:

- Chiral Catalysts or Auxiliaries: Using chiral transition-metal complexes or organocatalysts to induce stereoselectivity during the formation of the amino alcohol moiety.

- Enzymatic Resolution: Employing enzymes such as lipases or transaminases to selectively react with one enantiomer in a racemic mixture, thus enriching the desired stereoisomer.

- Protecting Group Strategies: Temporarily protecting reactive groups (amino or hydroxyl) to control regio- and stereoselectivity during multi-step synthesis.

Typical Synthetic Route

A representative synthetic pathway includes:

- Starting Material: A suitable chiral precursor or racemic intermediate bearing the 2,5-dimethylphenyl group.

- Introduction of the Amino Group: Often achieved via reductive amination or nucleophilic substitution on a carbonyl intermediate.

- Formation of the Hydroxyl Group: Typically installed by regioselective hydroxylation or reduction of a ketone intermediate.

- Stereochemical Control: Achieved by asymmetric catalysts or enzymatic methods to ensure the (1S,2S) configuration.

- Purification: Enantiomeric enrichment through chiral chromatography or crystallization of diastereomeric salts, such as cinnamate salts.

Detailed Preparation Methods and Reaction Conditions

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of chiral precursor or racemic intermediate | Starting from substituted benzaldehydes or phenylacetone derivatives | Ensures correct aryl substitution pattern (2,5-dimethylphenyl) |

| 2 | Reductive amination to introduce amino group | Ammonia or amine source, reducing agent (e.g., NaBH4, catalytic hydrogenation) | Stereoselective catalysts can be applied here |

| 3 | Hydroxyl group formation | Reduction of ketone or epoxide ring opening | Control of stereochemistry at C-2 critical |

| 4 | Enantiomeric resolution | Chiral HPLC, enzymatic kinetic resolution, or salt formation (e.g., with trans-cinnamic acid) | Crystallization of diastereomeric salts enhances purity |

| 5 | Final purification | Extraction, recrystallization, drying | Use of organic solvents like dichloromethane and ethanol |

Notes on Reaction Conditions

- Temperature: Reactions are typically performed at mild to moderate temperatures (0–50 °C) to maintain stereochemical integrity.

- pH: Controlled pH (neutral to slightly basic) is important during enzymatic steps and salt formation.

- Catalysts: Transition metal catalysts (e.g., Rh, Pd complexes) or organocatalysts are employed for asymmetric induction.

- Solvents: Common solvents include dichloromethane, ethanol, and aqueous buffers depending on the step.

Industrial and Scale-Up Considerations

Large-scale production of this compound involves:

- Continuous Flow Reactors: For improved control over reaction parameters and scalability.

- Optimized Purification: Use of crystallization techniques with selective salt formation (e.g., cinnamate salts) to achieve high enantiomeric excess.

- Minimization of Side Reactions: Careful control of reaction time and reagent stoichiometry to reduce by-products.

Research Findings on Synthetic Efficiency and Purity

- High-Yield Biocatalytic Cascades: Recent studies demonstrate multi-step enzymatic cascades converting amino acid precursors into enantiopure 1,2-amino alcohols with excellent yield and stereoselectivity.

- Salt Formation for Enantiomeric Purification: Formation of diastereomeric salts with trans-cinnamic acid followed by recrystallization yields high optical purity compounds, as shown in patented methods.

- Stereochemical Verification: Absolute configuration is confirmed by X-ray crystallography and chiral chromatographic techniques, ensuring the (1S,2S) configuration.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Catalysis | Use of chiral metal or organocatalysts during amino alcohol formation | High stereoselectivity, scalable | Catalyst cost, optimization required |

| Enzymatic Resolution | Kinetic resolution of racemic mixture using enzymes | High enantiomeric excess, mild conditions | Limited substrate scope, slower reactions |

| Diastereomeric Salt Formation | Crystallization of salts with chiral acids (e.g., cinnamate) | Effective purification, established method | Additional steps, solvent use |

| Multi-step Biocatalytic Cascades | Sequential enzymatic transformations from amino acid precursors | High yield, environmentally friendly | Requires enzyme availability and optimization |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form a secondary or tertiary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.

Scientific Research Applications

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

a) (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Impurity E, EP)

- Structure: Racemic (RS) configuration with methoxyethyl-phenoxy and isopropylamino groups.

- Key Differences : The RS configuration and methoxyethyl substituent contrast with the SS configuration and dimethylphenyl group in the target compound. These differences may reduce enantioselective binding to biological targets, as seen in impurities affecting drug efficacy and safety .

- Application : Listed as a pharmaceutical impurity, emphasizing the importance of stereochemical purity in synthesis .

b) [(1S,2S)-2-(4-Fluoro-2-methylphenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate

- Structure : Shares the (1S,2S) configuration but incorporates a fluorinated aromatic group and a pyridine-carbonyl ester.

- Key Differences: The ester linkage and pyridine moiety enhance solubility and target specificity in fungicidal applications, unlike the free amino and dimethylphenyl groups in the target compound. This structural variation aligns with Qi-site inhibitors of complex III in fungicides .

a) (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Activity: Demonstrates α1-, α2-, and β1-adrenoceptor binding affinity, hypotensive, and antiarrhythmic effects .

- Comparison: The indolyloxy and methoxyphenoxy substituents in this compound enable broader receptor interactions compared to the dimethylphenyl group in the target, which may limit adrenoceptor binding but enhance specificity for other targets (e.g., fungal enzymes) .

b) Azoxystrobin (A.1.1) and Pyraclostrobin (A.1.14)

- Structure : Strobilurin fungicides with methoxyacrylate groups.

- Comparison: Unlike the target compound, these lack an amino group but share aromatic substituents.

Physicochemical Properties

| Compound | Configuration | Key Substituents | LogP (Predicted) | Biological Target |

|---|---|---|---|---|

| (1S,2S)-1-Amino-1-(2,5-dimethylphenyl)propan-2-ol | SS | Amino, 2,5-dimethylphenyl | ~2.5 | Fungal Complex III (Qi site) |

| (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol | RS | Methoxyethyl-phenoxy, isopropylamino | ~1.8 | Adrenoceptors (impurity) |

| Azoxystrobin | - | Methoxyacrylate, cyanophenyl | ~2.8 | Fungal Complex III (Qo site) |

- Solubility: Amino and hydroxyl groups improve aqueous solubility relative to strobilurins, which rely on ester linkages .

Biological Activity

(1S,2S)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol is a chiral amino alcohol with significant potential in medicinal chemistry. Its unique structure, characterized by two chiral centers and functional groups, suggests diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 179.26 g/mol

- Chirality : Contains two chiral centers at the 1 and 2 positions.

The compound's structural characteristics allow it to engage in various chemical reactions typical of amino alcohols, contributing to its versatility in drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Asymmetric Hydrogenation : A common industrial method that produces high-purity enantiomers.

- Multi-step Organic Reactions : Involves the formation of chiral centers through selective reactions.

These methods highlight the importance of chirality in the synthesis process and its implications for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies have shown that structurally related compounds demonstrate varying potency against Helicobacter pylori, suggesting a potential for developing new antibiotics based on this scaffold .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For example:

- Cell Viability Assays : Compounds were tested against various cancer cell lines (e.g., A549 and Caco-2). Results indicated a structure-dependent anticancer activity, with some derivatives showing significant cytotoxic effects .

| Compound | Cell Line | % Viability |

|---|---|---|

| Compound 10 | A549 | 20.6% |

| Compound 12 | Caco-2 | 35.0% |

This data suggests that modifications to the structure can enhance or diminish anticancer properties.

The mechanism of action for this compound is largely unexplored but may involve interactions with specific biomolecular targets. Ongoing research focuses on understanding its binding affinity and efficacy in biological systems .

Case Studies

A notable case study involved the evaluation of this compound analogs in vitro against various pathogens. The findings indicated that certain structural modifications led to enhanced activity against Gram-negative bacteria .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1R,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol | 1269791-72-1 | Different substitution pattern on the aromatic ring |

| (1R,2R)-1-amino-1-(2,5-dimethylphenyl)propan-2-ol | 1270089-20-7 | Variation in stereochemistry affecting properties |

These comparisons highlight how small changes in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.